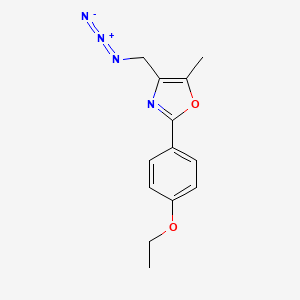

4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole

描述

属性

IUPAC Name |

4-(azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-3-18-11-6-4-10(5-7-11)13-16-12(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJNHPOUSBQFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Oxazole Ring

- Starting materials: Precursors such as α-aminocarbonyl compounds or acetoacetic esters are used.

- Cyclization: The oxazole ring is formed via cyclodehydration or cyclization reactions under acidic or basic conditions.

- Example method: A reported industrially viable method involves the cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester using phosphorus oxychloride (POCl₃) and triethylamine in the presence of catalytic 4-dimethylaminopyridine (DMAP) at 60–90 °C. This yields 4-methyl-5-ethoxy oxazole derivatives with high purity and yield (GC purity > 97%, molar yield > 93%).

Introduction of the Azidomethyl Group

- Substitution reaction: The azidomethyl group is introduced by nucleophilic substitution of a suitable leaving group (e.g., halomethyl) with sodium azide (NaN₃).

- Conditions: This is typically done under mild nucleophilic substitution conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

- Mechanism: The halide (e.g., chloromethyl or bromomethyl) attached to the oxazole ring is displaced by the azide ion (N₃⁻), forming the azidomethyl substituent.

Attachment of the 4-Ethoxyphenyl Group

- Coupling reactions: The ethoxyphenyl group is introduced via cross-coupling reactions such as Suzuki or Heck coupling.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used.

- Conditions: Reactions are performed under inert atmosphere (argon or nitrogen), with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol, at elevated temperatures.

- Regioselectivity: The coupling is directed to position 2 of the oxazole ring, ensuring selective substitution.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization

- Catalyst loading: Optimizing palladium catalyst loading (0.5–2 mol%) improves coupling efficiency and reduces cost.

- Solvent choice: Polar aprotic solvents favor azidomethyl substitution; non-polar solvents favor coupling reactions.

- Temperature control: Maintaining reaction temperatures within specified ranges prevents decomposition of azide groups and side product formation.

- Purification: Chromatographic techniques and recrystallization yield high-purity final products.

Comparative Analysis with Similar Compounds

| Compound | Key Difference | Effect on Preparation |

|---|---|---|

| 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | Ethoxy group at para position | Influences solubility and coupling efficiency |

| 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | Ethoxy group at ortho position | May require different coupling conditions |

| 4-(Azidomethyl)-2-phenyl-5-methyl-1,3-oxazole | No ethoxy group | Simpler synthesis, different reactivity |

The para-ethoxy substitution often enhances solubility and electronic properties, which can affect the coupling step and overall yield.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxazole ring formation | N-ethoxalyl-α-aminopropionic acid ethyl ester, POCl₃, triethylamine, DMAP | Formation of 4-methyl-5-ethoxy oxazole core |

| 2 | Azidomethyl group introduction | Halomethyl intermediate, NaN₃, DMF/DMSO | Azidomethyl substitution at position 4 |

| 3 | Attachment of ethoxyphenyl group | 4-ethoxyphenyl boronic acid, Pd catalyst, base, solvent | Coupling at position 2 to install ethoxyphenyl |

化学反应分析

Types of Reactions

4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form a nitro group.

Reduction: The azidomethyl group can be reduced to form an amine group.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Sodium azide is commonly used for introducing the azidomethyl group.

Major Products Formed

Oxidation: Formation of 4-(Nitromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole.

Reduction: Formation of 4-(Aminomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

科学研究应用

4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and labeling studies.

相似化合物的比较

Ethoxyphenyl Isomers

- Electronic effects (e.g., resonance donation) are also diminished due to the lack of conjugation with the aromatic system .

- 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole (para-ethoxy):

The para-substitution allows optimal electronic conjugation, enhancing stability and interaction with hydrophobic pockets in enzymes or receptors .

Halogen-Substituted Derivatives

- 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole: Bromine increases molecular weight (291.15 g/mol vs. The methoxy group at position 2 may alter solubility .

- 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole :

Replacement of azidomethyl with chloromethyl eliminates click chemistry utility but increases electrophilicity. The 3-fluorophenyl group enhances electronegativity, affecting dipole-dipole interactions .

Core Heterocycle Modifications

Thiazole Analogs

Compounds like 4-(4-chlorophenyl)-2-[...]thiazole () replace oxazole with thiazole, introducing a sulfur atom. Thiazoles generally exhibit higher aromatic stability and altered hydrogen-bonding capacity, which can influence bioavailability and metabolic resistance .

Oxazolone Derivatives

4-[(3-Ethoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5-one () features an oxazolone ring (with a ketone group), increasing susceptibility to nucleophilic attack. This structural difference renders it unsuitable for azide-alkyne cycloaddition reactions but may enhance reactivity in Michael additions .

Physicochemical Properties

Antimicrobial Potential

Oxazole derivatives such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone () demonstrate potent antimicrobial activity via molecular docking studies, targeting bacterial enzymes like DNA gyrase.

Antiviral and Anti-Inflammatory Prospects

Apricoxib (), a sulfonamide-containing pyrrole derivative with a 4-ethoxyphenyl group, highlights the importance of ethoxy-substituted aromatics in cyclooxygenase-2 (COX-2) inhibition.

生物活性

4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an azidomethyl group, which can play a crucial role in its reactivity and interaction with biological targets.

The biological activity of compounds containing the oxazole moiety often involves interactions with various biomolecules, including proteins and nucleic acids. The azide functional group may facilitate click chemistry reactions, allowing for targeted delivery and enhanced efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Oxazole derivatives have been investigated for their anticancer potential. The compound this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies suggest that it could be effective against certain cancer cell lines.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been reported. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property could have implications for skin-related treatments or cosmetic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxazole derivatives:

- Antimicrobial Study : A study demonstrated that oxazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Activity : In vitro tests on human breast cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

- Enzyme Inhibition : Research on tyrosinase inhibitors found that certain oxazole derivatives had IC50 values as low as 25 µM, suggesting strong inhibitory effects relevant for skin-whitening agents.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for constructing the oxazole core in derivatives like 4-(Azidomethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole?

- Methodological Answer : The oxazole ring can be synthesized via cyclization reactions. For example, describes a protocol where oxime intermediates are chlorinated and combined with esters like ethyl acetoacetate to form substituted oxazoles. Similarly, Vilsmeier-Haack reactions () or hydrazine-mediated cyclizations ( ) are viable. Refluxing with acetic acid as a catalyst () can enhance yield. Key steps include controlling temperature (e.g., 120°C for POCl₃-mediated cyclization) and selecting appropriate substituents for regioselectivity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR : Detect characteristic peaks for the azide group (~2100 cm⁻¹) and oxazole C=N/C-O-C stretches (1650–1600 cm⁻¹) ().

- ¹H/¹³C NMR : The 4-ethoxyphenyl group shows distinct aromatic splitting (e.g., doublets for para-substitution) and ethoxy CH₂/CH₃ signals. The azidomethyl group’s CH₂ resonates near δ 4.0–4.5 ppm ().

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) require multi-technique validation:

- X-ray crystallography : Definitive proof of molecular geometry and substituent positioning ().

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing oxazole protons from aromatic signals) ().

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values ( references error analysis frameworks) .

Q. What strategies minimize byproducts during azidomethyl group introduction?

- Methodological Answer :

- Controlled reaction conditions : Use low temperatures (0–5°C) during azide substitution to prevent explosive side reactions.

- Protecting groups : Temporarily shield reactive sites (e.g., ethoxy groups) to avoid unwanted nucleophilic attacks ( highlights safety protocols for azide handling).

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ( ) .

Q. How can researchers design biological activity assays for this compound?

- Methodological Answer :

- Target selection : Prioritize targets where oxazole derivatives show activity (e.g., antimicrobial or anti-inflammatory pathways) ( ).

- In vitro assays : Use enzyme inhibition tests (e.g., IC₅₀ determination via spectrophotometry) or cell viability assays (MTT assay).

- Structure-activity relationship (SAR) : Modify substituents (e.g., azide vs. methyl groups) and compare bioactivity trends ( ) .

Q. What computational methods predict reactivity or stability of the azidomethyl group?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate bond dissociation energies (BDEs) to assess azide stability ( cites error analysis for computational data).

- Molecular dynamics (MD) : Simulate decomposition pathways under thermal stress.

- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with experimental stability data .

Safety and Handling Considerations

Q. What precautions are critical for handling azide-containing compounds in research settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。